molecular formula C11H11ClN2O B15324620 4-(Furan-2-yl)benzene-1-carboximidamide hydrochloride

4-(Furan-2-yl)benzene-1-carboximidamide hydrochloride

Cat. No.: B15324620
M. Wt: 222.67 g/mol
InChI Key: IOOQALRCUYGCDP-UHFFFAOYSA-N
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Description

4-(Furan-2-yl)benzene-1-carboximidamide hydrochloride is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Furan-2-yl)benzene-1-carboximidamide hydrochloride typically involves the reaction of 4-cyanophenylhydrazine hydrochloride with 5-arylfurfurals. This reaction is carried out under specific conditions to ensure the formation of the desired product . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on a larger scale .

Chemical Reactions Analysis

Types of Reactions

4-(Furan-2-yl)benzene-1-carboximidamide hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield furan derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more saturated compounds .

Scientific Research Applications

4-(Furan-2-yl)benzene-1-carboximidamide hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(Furan-2-yl)benzene-1-carboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of bacterial growth or modulation of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(Furan-2-yl)benzene-1-carboximidamide hydrochloride include other furan derivatives, such as:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of the furan ring and the benzene-1-carboximidamide group. This structural feature may confer distinct biological and chemical properties, making it a valuable compound for further research and development .

Properties

Molecular Formula

C11H11ClN2O

Molecular Weight

222.67 g/mol

IUPAC Name

4-(furan-2-yl)benzenecarboximidamide;hydrochloride

InChI

InChI=1S/C11H10N2O.ClH/c12-11(13)9-5-3-8(4-6-9)10-2-1-7-14-10;/h1-7H,(H3,12,13);1H

InChI Key

IOOQALRCUYGCDP-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=CC=C(C=C2)C(=N)N.Cl

Origin of Product

United States

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